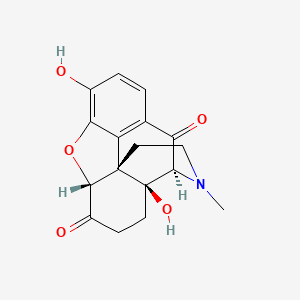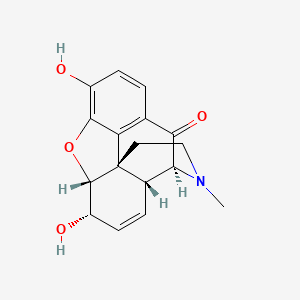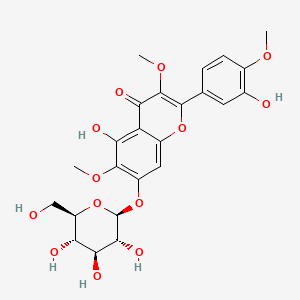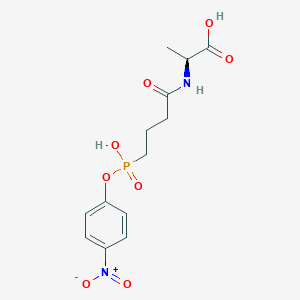
(25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol is a hydroxylated form of vitamin D3, also known as cholecalciferol. This compound is part of the vitamin D family, which plays a crucial role in calcium and phosphate metabolism in the human body. Vitamin D3 is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation from sunlight and is subsequently hydroxylated in the liver and kidneys to form its active metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol typically involves the hydroxylation of vitamin D3 at the 25th and 26th positions. This can be achieved through chemical synthesis or microbial transformation. Chemical synthesis often involves multiple steps, including the protection and deprotection of functional groups, and the use of specific reagents to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis using engineered microorganisms. For example, the hydroxylase enzyme CYP105A1, expressed in Escherichia coli, can be used to hydroxylate vitamin D3 at the 25th and 26th positions. This method offers higher selectivity and yield compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: (25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to other active metabolites and for its role in biological processes .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound include its further hydroxylated forms, such as 1α,25-dihydroxyvitamin D3, which is the most active form of vitamin D in the human body .
Applications De Recherche Scientifique
(25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other vitamin D metabolites. In biology, it is studied for its role in regulating gene expression and protein synthesis. In medicine, it is investigated for its potential therapeutic effects in conditions such as osteoporosis, chronic kidney disease, and certain cancers. In industry, it is used in the production of vitamin D supplements and fortified foods .
Mécanisme D'action
The mechanism of action of (25S)-25,26-dihydroxyvitamin D3/(25S)-25,26-dihydroxycholecalciferol involves its binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism. Upon binding to VDR, this compound modulates the transcription of target genes, leading to increased calcium absorption in the intestines, reabsorption in the kidneys, and release from bones .
Comparaison Avec Des Composés Similaires
Uniqueness: What sets this compound apart from other similar compounds is its specific hydroxylation pattern, which may confer unique biological activities and regulatory effects. While 1α,25-dihydroxyvitamin D3 is the most potent form of vitamin D, this compound may have distinct roles in certain physiological processes and therapeutic applications .
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(2S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol |
InChI |
InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26+,27-/m1/s1 |
Clé InChI |
QOWCBCXATJITSI-DEORFHHGSA-N |
SMILES isomérique |
C[C@H](CCC[C@@](C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES canonique |
CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Pictogrammes |
Acute Toxic; Health Hazard |
Synonymes |
25,26-dihydroxycholecalciferol 25,26-dihydroxycholecalciferol, (3beta,5Z,7E,25R)-isomer 25,26-dihydroxycholecalciferol, (3beta,5Z,7E,25S)-isomer 25,26-dihydroxycholecalciferol, (3beta-6Z)-isomer 25,26-dihydroxyvitamin D3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


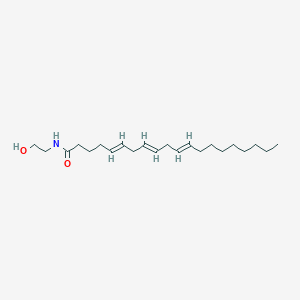
![(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole](/img/structure/B1235196.png)
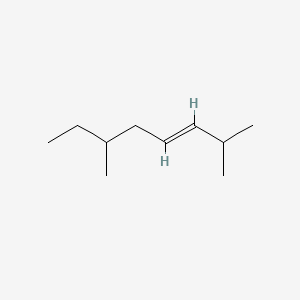
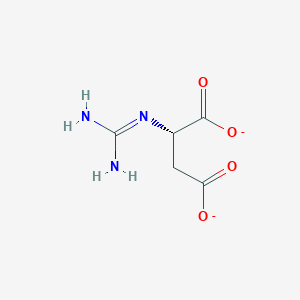
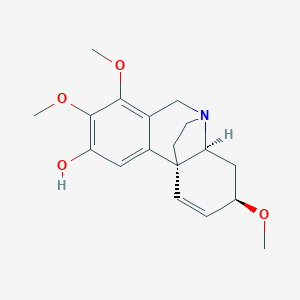
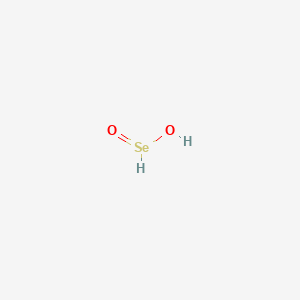
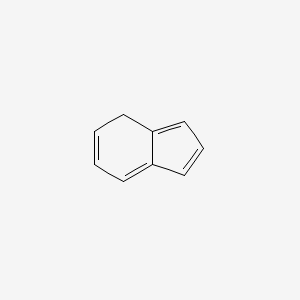


![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)
